2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide
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Overview
Description
2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O3S2 and its molecular weight is 481.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound is involved in the synthesis of novel heterocyclic compounds. Studies demonstrate the synthesis of derivatives with potential as anti-inflammatory, analgesic agents, and inhibitors of cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) with significant selectivity and activity. These derivatives show a broad range of biological activities, indicating their importance in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of derivatives of this compound. For instance, novel thienopyrimidine derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, offering new avenues for the development of antimicrobial agents (Kerru et al., 2019). These findings underscore the compound's utility in addressing resistant microbial strains, contributing to the search for new antimicrobial substances.
Pharmacological Properties
The exploration of pharmacological properties of derivatives, including their anti-H1-histaminic and antimuscarinic effects, highlights the compound's versatility in medical research. Certain derivatives have shown promise in inhibiting histamine receptors and displaying antimuscarinic effects, suggesting potential applications in treating allergies and other conditions mediated by these pathways (Maggiali et al., 1988).
Mechanism of Action
Thieno[3,4-d]pyrimidin-4(3H)-thione
, a compound with a similar thieno[3,4-d]pyrimidine core, has been studied as a photosensitizer for cancer cells . It efficiently populates a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions .
Thieno[3,2-b]thiophene based polymers
have been synthesized and studied for their electrochemical and optical properties . These polymers gradually transform to their quinoid structures with the increase in voltage .
Benzo[4,5]thieno[2,3-b]pyridine (BTP)
derivatives have been developed as electron deficient moieties for high triplet energy materials . These derivatives were effective as the host materials for green and blue phosphorescent organic light-emitting diodes .
Properties
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-31-14-6-13-28-24(30)23-22(19-7-4-5-8-20(19)33-23)27-25(28)32-16-21(29)26-15-18-11-9-17(2)10-12-18/h4-5,7-12H,3,6,13-16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHMWWMIWXAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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